2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid chemical properties
2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid chemical properties
An In-Depth Technical Guide to 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid: Properties, Synthesis, and Therapeutic Potential
Introduction
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Its rigid, five-membered lactam ring, combined with a versatile carboxylic acid handle, provides an excellent platform for developing novel therapeutic agents. This guide focuses on a specific, underexplored derivative: 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid .
While direct experimental literature on this particular compound is sparse, its chemical identity is established in chemical databases.[3] This guide serves as a comprehensive technical resource for researchers and drug development professionals by synergizing the known computational data for the target molecule with established, field-proven experimental knowledge from its parent scaffold and closely related analogues. By explaining the causality behind synthetic choices and predictive characterization, we provide a robust, scientifically-grounded framework for researchers interested in exploring this promising chemical entity.
Core Molecular Profile
The foundational step in evaluating any chemical compound is to define its structure and fundamental physicochemical properties. The introduction of a gem-dimethyl group at the C-2 position is anticipated to significantly influence the molecule's conformation and steric environment compared to its unsubstituted parent.
Caption: 2D Structure of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid.
The molecular properties, as computed by established cheminformatics tools, provide a baseline for its behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₃ | [3][4] |
| Molecular Weight | 157.17 g/mol | [4] |
| Monoisotopic Mass | 157.0739 Da | [4] |
| Predicted XlogP | -0.6 | [4] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
The Role of the Carboxylic Acid in a Pyrrolidinone Scaffold
The carboxylic acid moiety is a cornerstone of medicinal chemistry, with over 450 marketed drugs containing this functional group as of 2010.[5] Its prevalence is due to its ability to form strong, charge-charge interactions and hydrogen bonds with biological targets, often mimicking natural substrates like amino acids or fatty acids.[5] At physiological pH, the carboxyl group is typically deprotonated to a carboxylate anion, which enhances aqueous solubility.
However, this ionization can also be a liability. The negative charge can impede passive diffusion across biological membranes, leading to poor absorption and bioavailability.[5] Furthermore, carboxylic acids can be substrates for metabolic pathways that lead to the formation of reactive acyl glucuronides or acyl-CoA thioesters, which have been implicated in idiosyncratic drug toxicity.[5] The strategic use of bioisosteres—replacing the carboxylic acid with a surrogate like a tetrazole—is a common tactic in lead optimization to mitigate these risks while preserving target engagement.[6] The 2,2-dimethyl derivative represents an alternative strategy: modifying the scaffold itself to improve metabolic stability or fine-tune physicochemical properties without replacing the crucial carboxylic acid group.
Synthesis and Chemical Reactivity
While a specific synthesis for 2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid is not published, a robust and logical synthetic route can be proposed based on well-established methods for analogous structures. The reaction of primary amines with itaconic acid or its derivatives is a standard method for forming the N-substituted 5-oxopyrrolidine-3-carboxylic acid core.[2][7]
Proposed Synthetic Workflow
The most direct approach would involve the Michael addition of an amine to a suitably substituted precursor, followed by intramolecular cyclization. A plausible precursor is 2,2-dimethylitaconic acid (3-carboxy-2,2-dimethyl-3-butenoic acid).
Caption: Proposed synthesis workflow for the target compound.
Experimental Protocol (Hypothetical)
This protocol is a predictive model based on similar syntheses and must be optimized under experimental conditions.[7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,2-dimethylitaconic acid (1.0 eq) and a 3M solution of ammonia in methanol (3.0 eq).
-
Reflux: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.
-
Causality: The initial heating facilitates the conjugate addition of ammonia to the double bond. The prolonged reflux provides the energy required for the subsequent intramolecular nucleophilic acyl substitution (lactamization), which is entropically favored due to the formation of a five-membered ring.
-
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting crude solid in a minimum amount of 5% aqueous sodium hydroxide. Wash the basic solution with a water-immiscible organic solvent like dichloromethane to remove any non-acidic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with 5% hydrochloric acid to a pH of approximately 2-3, checking with pH paper.
-
Causality: The product is soluble in its carboxylate salt form in basic solution. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution due to its lower solubility.
-
-
Isolation: Collect the resulting white crystalline solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry.
Expected Chemical Reactivity
-
Carboxylic Acid: The C-3 carboxylic acid is the primary site for derivatization. It can undergo standard transformations such as esterification (e.g., with methanol and a catalytic amount of sulfuric acid) or conversion to an acid chloride, enabling the formation of a wide range of amides.[8] Reaction with hydrazine hydrate would yield the corresponding carbohydrazide, a key intermediate for synthesizing hydrazones with potential antimicrobial and anticancer activities.[7][9]
-
Lactam: The five-membered lactam ring is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The N-H is weakly acidic and can be deprotonated with a strong base for N-alkylation or N-arylation reactions.
-
Influence of Gem-Dimethyl Group: The gem-dimethyl group at C-2 provides significant steric bulk. This would likely hinder reactions at the adjacent C-3 chiral center and may influence the pKa of the C-3 proton. This steric shielding can also enhance the metabolic stability of the compound by preventing enzymatic degradation near the lactam ring, a desirable trait in drug design.
Spectroscopic and Analytical Characterization (Predictive)
While no experimental spectra have been published, a detailed predictive analysis based on the known spectral data of analogous 5-oxopyrrolidine structures provides a reliable fingerprint for characterization.[8][9]
-
¹H NMR (in DMSO-d₆):
-
~12.0-13.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton.
-
~7.5-8.5 ppm (s, 1H): A singlet for the lactam N-H proton.
-
~3.0-3.5 ppm (m, 1H): A multiplet for the proton at C-3.
-
~2.5-2.9 ppm (m, 2H): A complex multiplet for the two diastereotopic protons of the CH₂ group at C-4.
-
~1.1-1.3 ppm (2 x s, 6H): Two distinct singlets for the two methyl groups at the C-2 position. These are expected to be diastereotopic due to the adjacent chiral center at C-3.
-
-
¹³C NMR (in DMSO-d₆):
-
~175 ppm: Carbonyl carbon of the lactam (C=O).
-
~173 ppm: Carbonyl carbon of the carboxylic acid (COOH).
-
~60 ppm: Quaternary carbon at C-2.
-
~45-50 ppm: Methine carbon at C-3.
-
~35 ppm: Methylene carbon at C-4.
-
~20-25 ppm: Two distinct signals for the two methyl carbons.
-
-
Infrared (IR) Spectroscopy (KBr pellet):
-
3400-2500 cm⁻¹: A very broad band characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid.
-
~3200 cm⁻¹: N-H stretching of the lactam.
-
~1710 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1670 cm⁻¹: C=O stretching of the five-membered lactam.
-
-
Mass Spectrometry: Predicted collision cross-section values provide an additional layer of identification.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 158.08118 |
| [M+Na]⁺ | 180.06312 |
| [M-H]⁻ | 156.06662 |
Potential Applications in Drug Discovery
The broader class of substituted 5-oxopyrrolidine-3-carboxylic acids has been extensively investigated, revealing a wide spectrum of biological activities.[2] These findings strongly suggest that the 2,2-dimethyl derivative is a valuable starting point for new drug discovery campaigns.
-
Antimicrobial Activity: Derivatives of the parent scaffold, particularly hydrazones formed at the C-3 carboxylic acid position, have shown potent activity against various Gram-positive and Gram-negative bacteria, including multidrug-resistant Staphylococcus aureus (MRSA).[1][7][10]
-
Anticancer Activity: Certain N-aryl substituted derivatives have demonstrated significant in vitro anticancer activity against cell lines such as A549 (human lung carcinoma).[7][8]
-
Anti-inflammatory Activity: Other analogues have been synthesized and screened as potential anti-inflammatory agents through the inhibition of matrix metalloproteinases (MMPs).[11]
The gem-dimethyl group in the target compound could serve as a "metabolic shield," preventing enzymatic degradation and potentially increasing the half-life of drug candidates derived from it. This structural motif is a well-established strategy in medicinal chemistry to enhance pharmacokinetic profiles.
Sources
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid | C7H11NO3 | CID 82595952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid (C7H11NO3) [pubchemlite.lcsb.uni.lu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 11. researchgate.net [researchgate.net]
